molecular formula C23H25I2NO3 B1650463 (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone CAS No. 1184978-11-7

(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone

Cat. No.: B1650463
CAS No.: 1184978-11-7
M. Wt: 621.3
InChI Key: VXOKDLACQICQFA-AREBVXNXSA-N
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Description

The compound (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone is a complex organic molecule . It has a molecular formula of C25H29I2NO3 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a benzofuran ring, an ether linkage, a ketone functionality, and two iodine atoms attached to the phenyl ring . The presence of these functional groups and iodine atoms likely contribute to its physical and chemical properties.


Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 593.5±50.0 °C at 760 mmHg, and a flash point of 312.7±30.1 °C . It also has a molar refractivity of 122.1±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 334.9±3.0 cm3 .

Properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3/i11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOKDLACQICQFA-AREBVXNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661884
Record name (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184978-11-7
Record name (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone
Reactant of Route 3
(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone

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